molecular formula C26H29N3O4S B11124265 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

Cat. No.: B11124265
M. Wt: 479.6 g/mol
InChI Key: FAENQZNQPKNKBU-UHFFFAOYSA-N
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Description

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, an oxoethoxy group, and a benzenesulfonamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzylamine reacts with piperazine under basic conditions to form benzylpiperazine.

    Introduction of Oxoethoxy Group: The benzylpiperazine is then reacted with an appropriate oxoethoxy precursor, such as ethyl oxalyl chloride, under acidic conditions to introduce the oxoethoxy group.

    Sulfonamide Formation: The intermediate product is then reacted with 3-methyl-N-phenylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the substrate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid
  • 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzohydrazide
  • Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate

Uniqueness

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide is unique due to the presence of the oxoethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C26H29N3O4S/c1-21-18-24(34(31,32)27-23-10-6-3-7-11-23)12-13-25(21)33-20-26(30)29-16-14-28(15-17-29)19-22-8-4-2-5-9-22/h2-13,18,27H,14-17,19-20H2,1H3

InChI Key

FAENQZNQPKNKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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